2,2,2-Trifluoroacetyl isocyanate
Overview
Description
2,2,2-Trifluoroacetyl isocyanate is a chemical compound with the molecular formula C3F3NO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoroacetyl isocyanate involves the reaction of isocyanic acid with trifluoroacetic anhydride . This reaction results in the formation of trifluoroacetyl isocyanate and 2,2,2,2’,2’,2’-hexafluorodiacetamide .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetyl isocyanate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Trifluoroacetyl isocyanate reacts with various compounds to form different products. For instance, it reacts with arylsulfamides to give N-trifluoroacetyl-N′ -arylsulfonylureas and 1-arylsulfonyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-triones .Physical And Chemical Properties Analysis
2,2,2-Trifluoroacetyl isocyanate has a molecular weight of 139.03 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 166 . The compound has a density of 1.47g/cm3 and a boiling point of 39ºC at 760mmHg .Scientific Research Applications
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Synthesis of Primary Amines
- Summary of Application : 2,2,2-Trifluoroacetamide is used as a convenient alternative to the Gabriel synthesis of primary amines from halides .
- Methods of Application : This involves N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .
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Synthesis of 2-(Trifluoroacetyl)oxazoles
- Summary of Application : A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This method has been used to synthesize various building blocks, demonstrating the potential of using 2-(trifluoroacetyl)oxazoles as starting materials for medicinal chemistry .
- Methods of Application : The synthesis involves the reaction of oxazoles with trifluoroacetic anhydride . The procedure was scaled up to 70 g of the desired ketones in a single run .
- Results or Outcomes : Substances containing 2-(trifluoroacetyl)oxazole fragment have been tested for antibacterial and anticancer activities.
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Trifluoroacetyl Chloride Applications
- Summary of Application : Trifluoroacetyl chloride has applications in medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
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Synthesis of Low-Molecular 2-(Trifluoroacetyl)oxazoles
- Summary of Application : A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This method has been used to synthesize various building blocks, demonstrating the potential of using 2-(trifluoroacetyl)oxazoles as starting materials for medicinal chemistry .
- Methods of Application : The synthesis involves the reaction of oxazoles with trifluoroacetic anhydride . The procedure was scaled up to 70 g of the desired ketones in a single run .
- Results or Outcomes : Substances containing 2-(trifluoroacetyl)oxazole fragment have been tested for antibacterial and anticancer activities.
-
Trifluoroacetyl Isocyanate in Organic Intermediate Industry
- Summary of Application : Trifluoroacetyl isocyanate has applications in the organic intermediate industry .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
2,2,2-Trifluoroacetyl isocyanate is a hazardous chemical. It is highly flammable and harmful if swallowed . It causes skin and eye irritation and can cause respiratory tract irritation . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
2,2,2-trifluoroacetyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F3NO2/c4-3(5,6)2(9)7-1-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXCDOQEWMQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(F)(F)F)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369927 | |
Record name | Trifluoro-acetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetyl isocyanate | |
CAS RN |
14565-32-3 | |
Record name | Trifluoro-acetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetylisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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